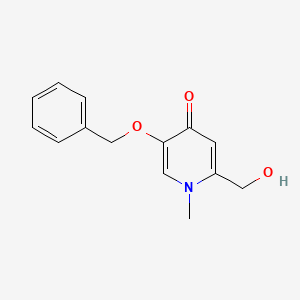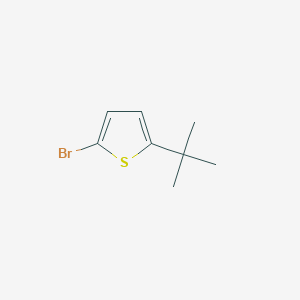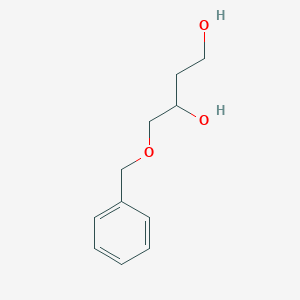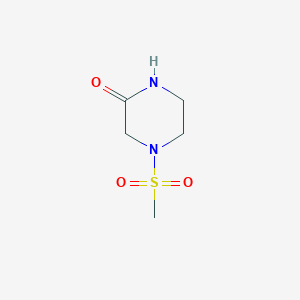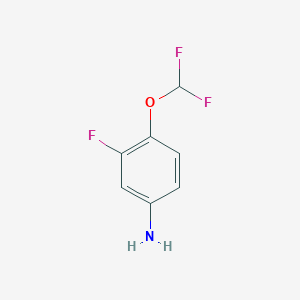
4-(二氟甲氧基)-3-氟苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(Difluoromethoxy)-3-fluoroaniline" is a fluorinated aniline derivative, which is a class of compounds known for their utility in various chemical syntheses and applications in material science. The presence of fluorine atoms in the molecule is of particular interest due to their ability to influence the physical, chemical, and biological properties of the compounds they are part of.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. In one study, the synthesis of related difluoroaniline derivatives involved the reaction of 3,5-difluoroaniline with butyllithium followed by methyl chloroformate to yield methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs . Another approach for synthesizing fluorinated heterocycles, such as 4-fluoro-3-oxazolines, utilized a three-component reaction involving diarylmethanimines, trifluoroacetophenones, and CF2Br2, indicating the versatility of fluorinated anilines in multi-component reactions .
Molecular Structure Analysis
The molecular structure and conformation of fluorinated aniline derivatives have been studied using various spectroscopic and quantum chemical methods. For instance, the structure of 3,4-difluoroaniline was investigated using techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, complemented by DFT calculations. These
科学研究应用
Synthesis and Characterization of Polymers : Polyfluoroanilines, including those related to 4-(Difluoromethoxy)-3-fluoroaniline, have been synthesized and characterized using various techniques such as FTIR and NMR spectroscopy. These compounds show potential in the development of new materials due to their unique properties, like thermal stability and specific solvent interactions (Cihaner & Önal, 2001).
Biodegradation Studies : Research on fluoroanilines, which are structurally related to 4-(Difluoromethoxy)-3-fluoroaniline, has included studies on biodegradation by specific bacterial strains. These studies provide insights into the environmental impact and potential bioremediation strategies for these compounds (Zhao et al., 2019).
Electrochemical Applications : The electrochemical behavior of fluoro-substituted anilines, closely related to 4-(Difluoromethoxy)-3-fluoroaniline, has been extensively studied. This research is crucial for understanding their potential applications in various electrochemical processes and devices (Cihaner & Önal, 2002).
Photoredox Catalysis : Studies in synthetic organic chemistry have explored the use of fluoroanilines in photoredox catalysis. This research is particularly relevant for the development of new methods in pharmaceutical and agrochemical synthesis, where fluoroanilines can play a key role (Koike & Akita, 2016).
Molecular Structure Analysis : Investigations into the molecular structure and conformation of fluoroanisoles, which are structurally similar to 4-(Difluoromethoxy)-3-fluoroaniline, provide essential data for understanding the physical and chemical properties of these compounds (Giricheva et al., 2004).
Fluorescence Probe Development : The structural modification of fluorophores related to 4-(Difluoromethoxy)-3-fluoroaniline has led to the development of sensitive and pH-independent fluorescence probes. These probes have potential applications in biochemistry and medical diagnostics (Gabe et al., 2006).
C-F Bond Activation in Organic Synthesis : The study of C-F bond activation in compounds like 4-(Difluoromethoxy)-3-fluoroaniline is significant in organic synthesis, especially in the production of pharmaceuticals and agrochemicals. This research provides insight into the effective synthesis of fluoroorganic compounds (Amii & Uneyama, 2009).
安全和危害
4-(Difluoromethoxy)aniline is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-(difluoromethoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBVIAOAPGSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-fluoroaniline | |
CAS RN |
83190-01-6 |
Source


|
| Record name | 4-(difluoromethoxy)-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

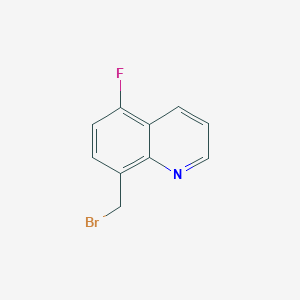
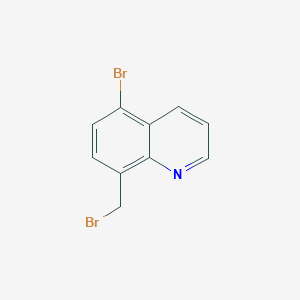
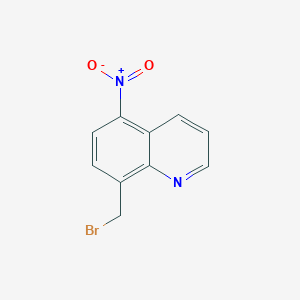
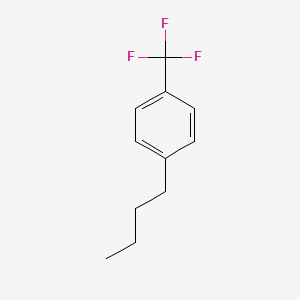
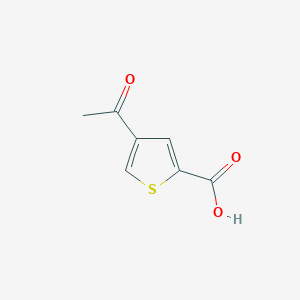
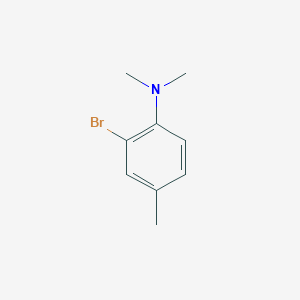
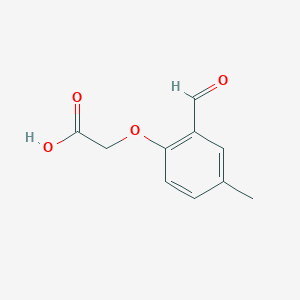
![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)
